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Abstract
Osoresnontrine (BI 409306) is a selective inhibitor of phosphodiesterase 9A (PDE9A), an

enzyme that degrades cyclic guanosine monophosphate (cGMP). Developed by Boehringer

Ingelheim, it was investigated as a potential treatment for cognitive impairment in Alzheimer's

disease and schizophrenia. The rationale for its development was based on the hypothesis that

increasing cGMP levels in the brain could enhance synaptic plasticity and, consequently,

improve cognitive functions. Preclinical studies in rodent models demonstrated that

osoresnontrine could elevate brain cGMP levels, facilitate long-term potentiation (LTP), and

improve performance in memory tasks. Despite promising preclinical and early clinical data,

Phase II trials in both Alzheimer's disease and schizophrenia did not meet their primary efficacy

endpoints, leading to the discontinuation of its development for these indications. This technical

guide provides a comprehensive history of the discovery and development of osoresnontrine,

detailing its mechanism of action, preclinical findings, and clinical trial outcomes.

Introduction: The Rationale for PDE9A Inhibition
The discovery of osoresnontrine is rooted in the understanding of the role of the nitric oxide

(NO)-cGMP signaling pathway in synaptic plasticity, a fundamental cellular mechanism for

learning and memory[1][2]. N-methyl-D-aspartate (NMDA) receptor activation in postsynaptic

neurons leads to an influx of calcium, which stimulates nitric oxide synthase (NOS) to produce

NO. NO diffuses to the presynaptic terminal, where it activates soluble guanylyl cyclase (sGC)
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to produce cGMP. This signaling cascade is crucial for inducing long-term potentiation (LTP), a

long-lasting enhancement in signal transmission between two neurons that results from

stimulating them synchronously[2][3].

Phosphodiesterase 9A (PDE9A) is an enzyme that specifically hydrolyzes cGMP and is highly

expressed in brain regions critical for cognition, such as the hippocampus and cortex[4][5]. The

central hypothesis was that inhibiting PDE9A would prevent the breakdown of cGMP, thereby

amplifying the downstream signaling of the NO pathway, enhancing LTP, and ultimately

improving cognitive function[1][6]. This approach was considered a promising novel strategy for

treating the cognitive deficits observed in neurodegenerative and psychiatric disorders like

Alzheimer's disease and schizophrenia[4][5].

Discovery and Preclinical Development
While specific details regarding the initial lead discovery and optimization of the

pyrazolopyrimidinone scaffold leading to osoresnontrine are not extensively published in peer-

reviewed literature, a key preclinical study by Rapp et al. (2018) provides a detailed

pharmacological characterization of the compound[1]. Osoresnontrine was identified as a

potent and selective inhibitor of PDE9A[1].

In Vitro Characterization
In vitro assays confirmed that osoresnontrine is a potent inhibitor of both human and rat

PDE9A[1]. The selectivity of osoresnontrine for PDE9A over other PDE families was a critical

aspect of its preclinical profile, minimizing potential off-target effects.

Table 1: In Vitro Inhibitory Potency of Osoresnontrine[1]

Target IC50 (nM)

Human PDE9A 65

Rat PDE9A 168
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A crucial step in the preclinical validation of osoresnontrine was to demonstrate its ability to

engage its target in the central nervous system. Studies in rats showed that oral administration

of osoresnontrine led to a dose-dependent increase in cGMP levels in both the prefrontal

cortex and the cerebrospinal fluid (CSF)[1][6]. This confirmed that the compound could cross

the blood-brain barrier and exert its intended pharmacodynamic effect.

Experimental Protocol: cGMP Measurement in Rat CSF and Brain

Animal Model: Male Wistar rats.

Dosing: Oral administration of BI 409306 or vehicle.

Sample Collection: CSF was collected from the cisterna magna, and prefrontal cortex tissue

was dissected at specified time points post-dosing.

Analysis: cGMP levels were quantified using a commercially available enzyme-linked

immunosorbent assay (ELISA) kit. Data were normalized to the total protein concentration in

the respective samples.

The primary hypothesis behind PDE9A inhibition was the enhancement of synaptic plasticity.

This was tested by evaluating the effect of osoresnontrine on LTP in ex vivo hippocampal

slices from rats[1]. The study found that osoresnontrine significantly enhanced LTP induced

by both weak and strong tetanic stimulation, providing direct evidence of its ability to modulate

synaptic strength[1].

Experimental Protocol: Ex Vivo Hippocampal LTP

Preparation: Coronal brain slices (350-400 µm thick) containing the hippocampus were

prepared from male Wistar rats.

Incubation: Slices were incubated with various concentrations of BI 409306 or vehicle.

Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the

stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.

LTP Induction: LTP was induced by applying a high-frequency stimulation (HFS) protocol

(e.g., one or more trains of 100 Hz stimulation for 1 second).
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Measurement: The magnitude of LTP was quantified as the percentage increase in the

fEPSP slope from baseline after HFS.
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Caption: Mechanism of Action of Osoresnontrine on Synaptic Plasticity.
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To assess the pro-cognitive effects of osoresnontrine in vivo, the compound was tested in two

different rodent models of memory[1].

MK-801-Induced Working Memory Deficit (T-Maze): The NMDA receptor antagonist MK-801

is known to induce deficits in working memory. Osoresnontrine was able to reverse these

deficits in a T-maze spontaneous alternation task in mice, demonstrating its potential to

ameliorate working memory impairments[1].

Novel Object Recognition (NOR): The NOR task is used to assess long-term episodic

memory. Mice treated with osoresnontrine showed improved performance in this task,

indicating an enhancement of long-term memory function[1].

Experimental Protocol: Novel Object Recognition (NOR) Task

Animal Model: Male C57BL/6 mice.

Habituation: Mice were habituated to the testing arena in the absence of objects.

Training (Familiarization) Phase: Mice were placed in the arena with two identical objects

and the time spent exploring each object was recorded. BI 409306 or vehicle was

administered before this phase.

Testing (Choice) Phase: After a retention interval (e.g., 24 hours), one of the familiar objects

was replaced with a novel object. The time spent exploring the novel versus the familiar

object was measured.

Analysis: A discrimination index, representing the preference for the novel object, was

calculated.
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Caption: Osoresnontrine Preclinical Development Workflow.

Clinical Development
Based on the robust preclinical data, osoresnontrine advanced into clinical trials for both

Alzheimer's disease and schizophrenia.

Phase I Studies
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Multiple Phase I trials were conducted in healthy volunteers to assess the safety, tolerability,

and pharmacokinetics of osoresnontrine[2][7][8].

First-in-Human Trial (NCT01343706): This single ascending dose study established a good

safety and tolerability profile, with the highest tolerated dose being 350 mg. The study also

revealed that osoresnontrine was rapidly absorbed and eliminated. A key finding was the

influence of cytochrome P450 2C19 (CYP2C19) genotype on the drug's metabolism, with

poor metabolizers showing significantly higher plasma concentrations[2].

Proof-of-Mechanism Study: A subsequent Phase I study provided evidence of target

engagement in humans. Following oral administration, osoresnontrine was detected in the

CSF and produced a dose-dependent increase in CSF cGMP levels, confirming that the

preclinical findings translated to humans[8].

Table 2: Summary of Phase I Clinical Trial Findings
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Trial Identifier Population Key Objectives Key Findings Reference

NCT01343706 Healthy Males
Safety,

Tolerability, PK

Generally safe

and well-

tolerated up to

350 mg; Rapid

absorption and

elimination; PK

influenced by

CYP2C19

genotype.

[2]

- Healthy Males
PK, PD (Proof-

of-Mechanism)

Crossed blood-

CSF barrier;

Dose-dependent

increase in CSF

cGMP levels.

[8]

Multiple Trials
Healthy Young &

Elderly

Safety,

Tolerability, PK

(Multiple Doses)

Good safety and

tolerability with

multiple dosing;

Eye disorders

were the most

common dose-

dependent

adverse events.

[7]

Phase II Studies
Despite the promising Phase I results, the efficacy of osoresnontrine was not demonstrated in

Phase II proof-of-concept studies.

Two Phase II studies (NCT02240693 and NCT02337907) were conducted in patients with

prodromal and mild Alzheimer's disease, respectively[6]. A pooled analysis of the data from 457

patients showed no significant improvement in the primary endpoint, the Neuropsychological

Test Battery (NTB) total composite score, after 12 weeks of treatment compared to placebo[6].

Secondary endpoints also showed no treatment benefit. As a result, Boehringer Ingelheim

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5061793/
https://pubmed.ncbi.nlm.nih.gov/28120486/
https://pubmed.ncbi.nlm.nih.gov/29567399/
https://www.benchchem.com/product/b606083?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6371616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6371616/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


announced the discontinuation of the development of osoresnontrine for Alzheimer's disease

in February 2018[5][9].

A Phase II trial (NCT02281773) evaluated osoresnontrine as a treatment for cognitive

impairment associated with schizophrenia (CIAS)[10]. The study randomized 518 patients to

receive various doses of osoresnontrine or placebo for 12 weeks. The trial did not meet its

primary endpoint, which was a significant change from baseline in the MATRICS Consensus

Cognitive Battery (MCCB) composite score[10][11]. While the drug was well-tolerated, the lack

of efficacy led to a shift in focus for the compound's development[4].

Conclusion
The development of osoresnontrine represents a well-designed, hypothesis-driven drug

discovery program. Based on a strong biological rationale, the compound was shown to be a

potent and selective PDE9A inhibitor that engaged its target in the CNS and produced pro-

cognitive effects in preclinical models. However, this preclinical efficacy did not translate into

clinical benefit in Phase II trials for either Alzheimer's disease or schizophrenia. The story of

osoresnontrine underscores the significant challenges in translating preclinical findings in

cognitive enhancement to successful clinical outcomes in complex neuropsychiatric and

neurodegenerative disorders. The data generated from its development, however, contribute

valuable knowledge to the understanding of the cGMP signaling pathway and the complexities

of clinical trial design for cognitive endpoints.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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